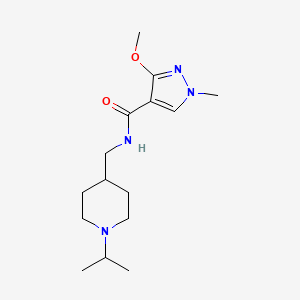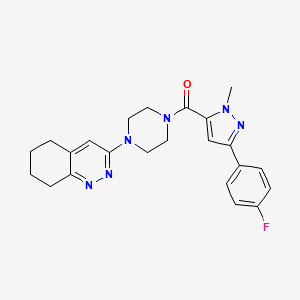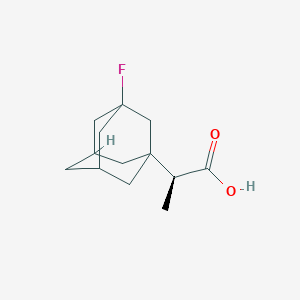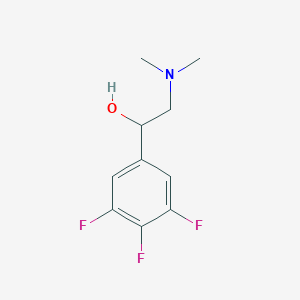![molecular formula C23H21N3O2S B2871617 4-butoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide CAS No. 863588-54-9](/img/structure/B2871617.png)
4-butoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-butoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide” is a compound that has been studied for its potential as a potent phosphoinositide 3-kinase inhibitor . It is a type of N-heterocyclic compound . The compound is available for research use.
Synthesis Analysis
The compound is part of a series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridine analogues . These were efficiently prepared in seven steps from commercially available substances in moderate to good yields . The synthesis process was characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Molecular Structure Analysis
The structure of the compound includes a pyridyl attached to thiazolo[5,4-b]pyridine . This is a key structural unit for PI3Kα inhibitory potency . The compound’s molecular formula is C23H21N3O2S, and it has a molecular weight of 403.5.Chemical Reactions Analysis
The compound has been tested for phosphoinositide 3-kinase (PI3K) enzymatic assay . The results indicated that these N-heterocyclic compounds showed potent PI3K inhibitory activity . The IC50 of a representative compound could reach 3.6 nm .科学的研究の応用
Synthesis and Bioactivity
Synthetic Methodologies and Chemical Properties : The compound "4-butoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide" belongs to a class of chemicals that have been explored for their significant potential in various scientific applications. While the specific compound was not directly identified in the literature, related compounds have been synthesized and studied for their chemical and biological properties. For example, research on similar benzamide derivatives has demonstrated their potential in antitumor activities, highlighting the synthesis strategies and process improvements for achieving high yields and structural characterization (H. Bin, 2015).
Antimicrobial and Antitumor Activities : Analogs of "this compound" have been synthesized and evaluated for their antimicrobial and antitumor activities. For instance, derivatives with the thiazole moiety have been shown to inhibit Mycobacterium tuberculosis, indicating their potential as novel therapeutic agents (V. U. Jeankumar et al., 2013). Additionally, novel thiazolepyridine conjugated benzamides were synthesized and demonstrated moderate antibacterial activity, suggesting a promising avenue for developing new antibacterial agents (Chepyala Karuna et al., 2021).
Electrochemical and Optical Properties : The research has also delved into the electrochemical and optical properties of related compounds, such as thiadiazolo[3,4-c]pyridine, which serves as an electron acceptor in donor-acceptor-type electrochromic polymers. These studies provide insights into the potential applications of "this compound" in materials science, especially in developing fast-switching electrochromic devices with low bandgaps and high coloration efficiency (Shouli Ming et al., 2015).
作用機序
Target of Action
The primary target of 4-butoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
The compound interacts with its target, PI3K, through a key hydrogen bond interaction . The electron-deficient aryl group in the compound results in a more acidic sulfonamide NH proton, which can make a stronger charged interaction with Lys802 in PI3Kα .
Biochemical Pathways
The compound’s interaction with PI3K affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell cycle progression, growth, and survival . By inhibiting PI3K, the compound can potentially disrupt these processes, leading to inhibited growth and proliferation of cancer cells .
Pharmacokinetics
The compound’s potent inhibitory activity suggests it may have favorable bioavailability .
Result of Action
The result of the compound’s action is the inhibition of PI3K, leading to disrupted cell signaling and potentially inhibited growth and proliferation of cancer cells . The compound has shown potent PI3K inhibitory activity, with an IC50 of 3.6 nM .
生化学分析
Biochemical Properties
The compound 4-butoxy-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide plays a role in various biochemical reactions. It has been reported to possess a broad spectrum of pharmacological activities .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies on threshold effects, as well as any toxic or adverse effects at high doses, are ongoing .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are areas of active research. It may interact with transporters or binding proteins, and could have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
4-butoxy-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-2-3-15-28-19-12-8-16(9-13-19)21(27)25-18-10-6-17(7-11-18)22-26-20-5-4-14-24-23(20)29-22/h4-14H,2-3,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXLQMLWIQTECK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=C(S3)N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-phenyl-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)propanamide](/img/structure/B2871534.png)
![2-(2-(2,5-dioxopyrrolidin-1-yl)acetamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2871535.png)
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2871537.png)


![1-{2-Azaspiro[5.5]undec-8-en-2-yl}-5-(1,2-dithiolan-3-yl)pentan-1-one](/img/structure/B2871543.png)

![N-[4-(piperidin-1-ylmethyl)phenyl]prop-2-enamide](/img/structure/B2871545.png)



![2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2871550.png)
![2-phenethyl-8-phenyl-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2871552.png)

